Cas no 55656-25-2 (5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one)

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one structure
55656-25-2 structure
商品名:5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one
CAS番号:55656-25-2
MF:C7H6N2O2
メガワット:150.13474
CID:351269
PubChem ID:10012075

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one 化学的及び物理的性質

名前と識別子

    • 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one
    • 5-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
    • Oxazolo[4,5-b]pyridin-2(3H)-one, 5-methyl-
    • 5-Methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
    • 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
    • SCHEMBL1148774
    • OZQRYZQZCLRDEC-UHFFFAOYSA-N
    • 55656-25-2
    • DTXSID10434054
    • F77096
    • 5-methyl-3H-oxazolo[4,5-b]pyridin-2-one
    • 5-methyl-4H-[1,3]oxazolo[4,5-b]pyridin-2-one
    • DB-359099
    • インチ: InChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
    • InChIKey: OZQRYZQZCLRDEC-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC2=C(C=C1)OC(=N2)O

計算された属性

  • せいみつぶんしりょう: 150.04298
  • どういたいしつりょう: 150.042927438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 51.2Ų

じっけんとくせい

  • PSA: 51.22

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029195225-10g
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 95%
10g
$2355.32 2023-09-01
Chemenu
CM171915-1g
5-methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 95%
1g
$*** 2023-05-30
1PlusChem
1P00DL71-50mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
50mg
$53.00 2024-04-29
Ambeed
A519245-100mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
100mg
$47.0 2025-03-04
1PlusChem
1P00DL71-250mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
250mg
$148.00 2024-04-29
Aaron
AR00DLFD-50mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
50mg
$31.00 2025-02-12
Aaron
AR00DLFD-1g
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
1g
$167.00 2025-02-12
Ambeed
A519245-50mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
50mg
$28.0 2025-03-04
A2B Chem LLC
AG33197-250mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2 97%
250mg
$119.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M37630-250mg
5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
55656-25-2
250mg
¥3012.0 2021-09-08

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one 関連文献

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-oneに関する追加情報

Introduction to 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 55656-25-2)

5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one, identified by the chemical identifier CAS No. 55656-25-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxazolopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one consists of a fused oxazole ring connected to a pyridine moiety, with a methyl group substituent at the 5-position of the oxazole ring. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a subject of extensive interest for researchers exploring novel therapeutic agents.

The synthesis of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one involves multi-step organic reactions that typically begin with the condensation of appropriate precursors under controlled conditions. The introduction of the oxazole ring into the pyridine scaffold is a critical step in its synthesis, often requiring precise temperature and pH control to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

One of the most compelling aspects of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one is its potential as a pharmacophore in drug discovery. The combination of the oxazole and pyridine rings creates a molecular structure that can interact with biological targets in multiple ways, including through hydrogen bonding, hydrophobic interactions, and metal coordination. This versatility has led to its investigation as a component in various therapeutic contexts.

In recent years, 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one has been studied for its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit activity against a range of bacterial and fungal strains, suggesting its utility in developing new antibiotics or antifungal agents. The mechanism of action often involves disruption of essential cellular processes such as DNA replication or metabolic pathways.

Additionally, the compound has shown promise in anti-inflammatory applications. Studies have indicated that 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one can modulate inflammatory responses by interacting with key signaling pathways involved in immune regulation. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

The potential role of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one in cancer therapy is another area of active investigation. Preclinical studies have suggested that this compound can induce apoptosis in certain cancer cell lines by inhibiting critical survival pathways. Its ability to selectively target malignant cells while minimizing toxicity to healthy tissues makes it an attractive candidate for further development into an anticancer therapeutic.

Furthermore, the structural features of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one have been leveraged to develop novel bioactive molecules with enhanced pharmacological properties. By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity, solubility, and metabolic stability. This flexibility has led to the creation of several analogs with improved efficacy and reduced side effects compared to earlier versions.

The synthetic accessibility of 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one has also contributed to its widespread use in medicinal chemistry research. The availability of reliable synthetic routes allows researchers to produce sufficient quantities for detailed structural-activity relationship studies without significant logistical challenges. This has accelerated the discovery process for new drug candidates derived from this scaffold.

In conclusion, 5-methyl-Oxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 55656-25-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly significant role in future drug development efforts.

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